
Sodium3-sulphonatopropylacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-sulphonatopropylacrylate is a chemical compound known for its unique properties and applications in various fields. It is a water-soluble monomer that contains both a sulfonate group and an acrylate group, making it highly reactive and versatile in polymerization reactions. This compound is often used in the synthesis of polymers and copolymers, which find applications in diverse industries such as water treatment, textiles, and biomedical fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 3-sulphonatopropylacrylate can be synthesized through various methods. One common synthetic route involves the reaction of 3-chloropropylacrylate with sodium sulfite under basic conditions. The reaction typically proceeds as follows:
CH2=CHCOOCH2CH2Cl+Na2SO3→CH2=CHCOOCH2CH2SO3Na+NaCl
The reaction is carried out in an aqueous medium, and the product is isolated by filtration and purification techniques such as recrystallization.
Industrial Production Methods
In industrial settings, the production of sodium 3-sulphonatopropylacrylate often involves continuous processes to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion rates, and advanced purification methods such as ion exchange chromatography are employed to remove impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium 3-sulphonatopropylacrylate undergoes various chemical reactions, including:
Polymerization: It readily participates in free radical polymerization to form homopolymers and copolymers.
Substitution: The sulfonate group can undergo nucleophilic substitution reactions.
Addition: The acrylate group can participate in Michael addition reactions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or potassium persulfate are commonly used under thermal or UV conditions.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonate group under mild conditions.
Addition: Michael addition reactions typically require a base catalyst and proceed at room temperature.
Major Products
Homopolymers: Poly(sodium 3-sulphonatopropylacrylate) with applications in water treatment and superabsorbent materials.
Copolymers: Copolymers with other acrylates or methacrylates used in coatings, adhesives, and biomedical devices.
Scientific Research Applications
Sodium 3-sulphonatopropylacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of functional polymers with specific properties such as hydrophilicity and ion exchange capacity.
Biology: Employed in the development of hydrogels for tissue engineering and drug delivery systems.
Medicine: Utilized in the formulation of biocompatible materials for medical devices and wound dressings.
Industry: Applied in water treatment processes to remove heavy metals and other contaminants, as well as in the textile industry for dye fixation and fabric finishing.
Mechanism of Action
The mechanism of action of sodium 3-sulphonatopropylacrylate is primarily based on its ability to undergo polymerization and form cross-linked networks. The sulfonate group provides ionic interactions, while the acrylate group allows for covalent bonding through free radical polymerization. These interactions result in the formation of hydrogels and other polymeric structures with unique mechanical and chemical properties.
Comparison with Similar Compounds
Similar Compounds
Sodium 2-acrylamido-2-methylpropane sulfonate: Another sulfonate-containing monomer used in similar applications.
Sodium styrene sulfonate: A monomer with a sulfonate group attached to a styrene backbone, used in the synthesis of ion-exchange resins.
Sodium methacrylate: Contains a methacrylate group instead of an acrylate group, used in the production of superabsorbent polymers.
Uniqueness
Sodium 3-sulphonatopropylacrylate is unique due to its combination of a sulfonate group and an acrylate group, which provides both ionic and covalent bonding capabilities. This dual functionality allows for the synthesis of polymers with tailored properties, making it highly versatile and valuable in various applications.
Properties
Molecular Formula |
C6H8NaO5S- |
|---|---|
Molecular Weight |
215.18 g/mol |
IUPAC Name |
sodium;2-methylidene-5-sulfonatopentanoate |
InChI |
InChI=1S/C6H10O5S.Na/c1-5(6(7)8)3-2-4-12(9,10)11;/h1-4H2,(H,7,8)(H,9,10,11);/q;+1/p-2 |
InChI Key |
MQVAZNSVAFSSTL-UHFFFAOYSA-L |
Canonical SMILES |
C=C(CCCS(=O)(=O)[O-])C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13032308.png)
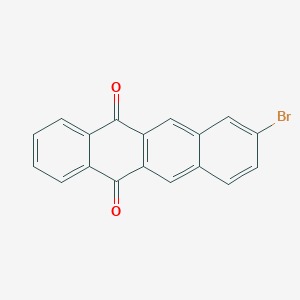
![(R)-3-([1,1'-Biphenyl]-4-YL)-2-aminopropanoic acid hcl](/img/structure/B13032313.png)
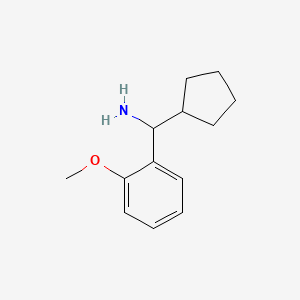

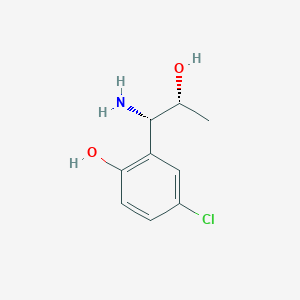

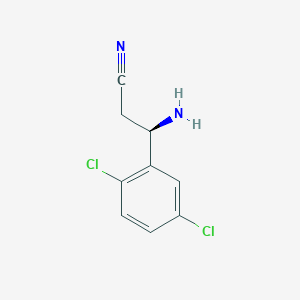
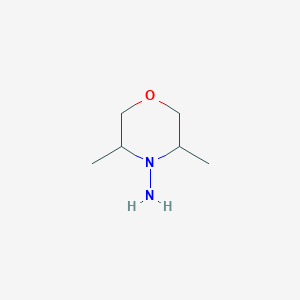
![(3S)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13032361.png)

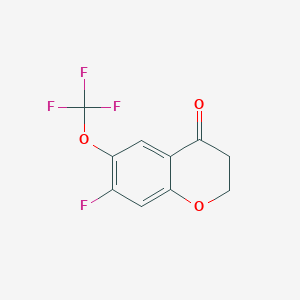

![1-Methyl-6-phenyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13032378.png)
